Octane, 1-(ethenylsulfonyl)-
Description
Octane, 1-(ethenylsulfonyl)- (C₁₀H₁₈O₂S) is an organosulfur compound featuring a sulfonyl group (-SO₂-) linked to an ethenyl (vinyl) moiety and an octane chain. The sulfonyl group is strongly electron-withdrawing, making the compound reactive in nucleophilic substitutions and polymerization reactions. Its reactivity profile is defined by the sulfonyl group’s electrophilicity and the ethenyl group’s capacity for addition reactions.
Properties
CAS No. |
28345-91-7 |
|---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
1-ethenylsulfonyloctane |
InChI |
InChI=1S/C10H20O2S/c1-3-5-6-7-8-9-10-13(11,12)4-2/h4H,2-3,5-10H2,1H3 |
InChI Key |
KWFGVRYYABRBHO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)(=O)C=C |
Canonical SMILES |
CCCCCCCCS(=O)(=O)C=C |
Appearance |
Solid powder |
Other CAS No. |
28345-91-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(ethenylsulfonyl)octane alvison alvison 8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Octane, 1-(ethenylsulfonyl)- with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.
1-(Ethenylthio)octane (C₁₀H₂₀S)
- Structural Difference : Replaces the sulfonyl (-SO₂-) group with a thioether (-S-) linkage.
- Molecular Weight : 172.33 g/mol (vs. ~202 g/mol for the sulfonyl analog).
- Reactivity :
- Thioethers are less oxidized and more nucleophilic than sulfonyl derivatives.
- Susceptible to oxidation to sulfoxides or sulfones, unlike the pre-oxidized sulfonyl group.
- Applications : Intermediate in organic synthesis; lacks the electrophilic character required for crosslinking.
n-Octane sulfonyl chloride (C₈H₁₇ClO₂S)
- Structural Difference : Replaces the ethenyl group with a chloride leaving group.
- Molecular Weight : 212.74 g/mol.
- Reactivity :
- Sulfonyl chlorides are highly reactive in nucleophilic acyl substitutions (e.g., forming sulfonamides).
- Lacks the ethenyl group’s capacity for polymerization.
- Applications : Precursor for detergents, surfactants, and sulfonamide drugs.
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- (C₈HF₁₃O₂S)
- Structural Difference : Fluorinated hexane chain with a sulfonyl-ethenyl group.
- Reactivity :
- Fluorination enhances thermal and chemical stability.
- The electron-withdrawing effect of fluorine may amplify the sulfonyl group’s electrophilicity.
- Applications : Likely used in high-performance materials (e.g., fluorosurfactants or coatings).
Sodium octanesulfonate (C₈H₁₇NaO₃S)
- Structural Difference : Sulfonate (-SO₃⁻) group replaces the sulfonyl-ethenyl moiety.
- Reactivity: Sulfonates are strong acids (pKa ~1–2) and highly water-soluble. Non-reactive compared to sulfonyl chlorides or ethenylsulfonyl derivatives.
- Applications : Surfactants, ion-exchange resins, and detergents.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molar Mass (g/mol) | Functional Group | Key Reactivity | Applications |
|---|---|---|---|---|---|
| Octane, 1-(ethenylsulfonyl)- | C₁₀H₁₈O₂S | ~202 | Ethenylsulfonyl | Nucleophilic substitution, polymerization | Polymers, crosslinking agents |
| 1-(Ethenylthio)octane | C₁₀H₂₀S | 172.33 | Thioether | Oxidation to sulfoxides/sulfones | Organic synthesis intermediates |
| n-Octane sulfonyl chloride | C₈H₁₇ClO₂S | 212.74 | Sulfonyl chloride | Nucleophilic acyl substitution | Surfactants, pharmaceuticals |
| Sodium octanesulfonate | C₈H₁₇NaO₃S | 232.30* | Sulfonate | Acid-base reactions | Detergents, ion-exchange resins |
| Fluorinated ethenylsulfonyl | C₈HF₁₃O₂S | ~428 | Fluorinated sulfonyl | High thermal/chemical stability | Specialty coatings, fluorosurfactants |
*Calculated based on molecular formula.
Research Findings and Trends
- Structural Impact on Properties :
- Reactivity Patterns :
- Industrial Relevance :
- Sulfonates () dominate surfactant markets, whereas fluorinated sulfonyl compounds () fill niche roles in high-performance materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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